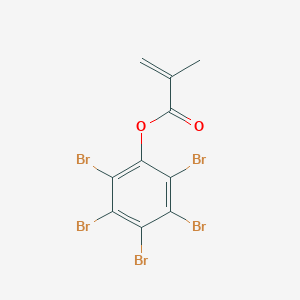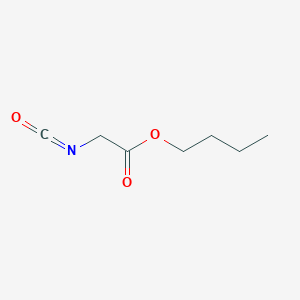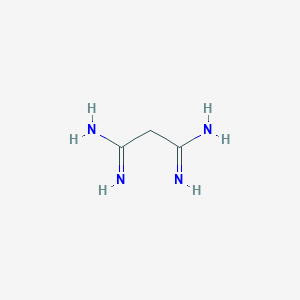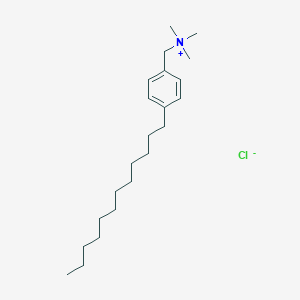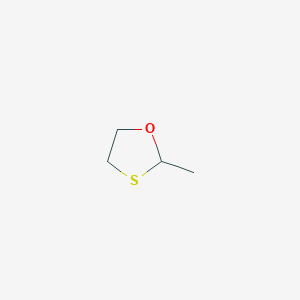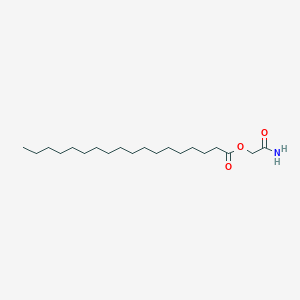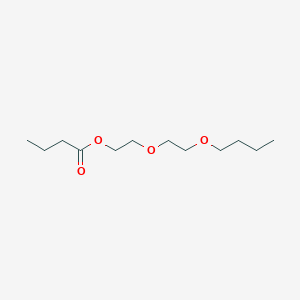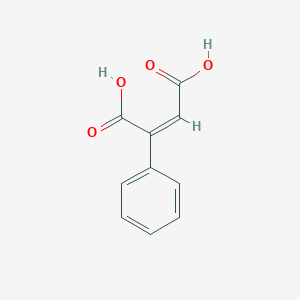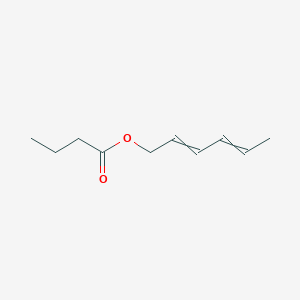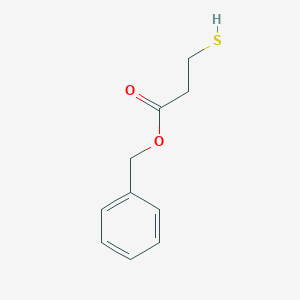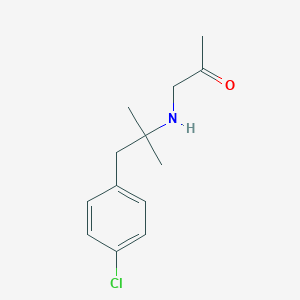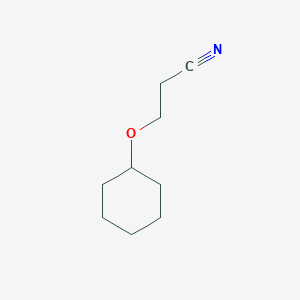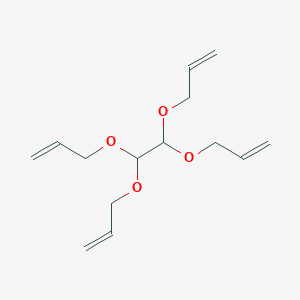
Tetraallyloxyethane
描述
Tetraallyloxyethane is not directly mentioned in the provided papers; however, the papers discuss various organic compounds and chemical synthesis methods that could be related to the synthesis and properties of similar ether compounds. For instance, the synthesis of highly conjugated monomers and the preparation of tetraarylmethanes involve complex organic synthesis techniques that might be applicable to the synthesis of tetraallyloxyethane .
Synthesis Analysis
The synthesis of complex organic molecules such as tetraarylmethanes and polyalkoxysiloxanes involves multi-step reactions and the use of catalysts . For example, tetraarylmethanes can be synthesized using a Friedel-Crafts cyclization followed by desulfurization , while polyalkoxysiloxanes are obtained through acid-catalyzed hydrolytic polycondensation of tetraethoxysilane and tetramethoxysilane . These methods could potentially be adapted for the synthesis of tetraallyloxyethane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography. The papers describe the determination of crystal structures for various organic molecules, which helps in understanding their molecular packing and reactivity . The molecular structure of tetraallyloxyethane, if synthesized, could similarly be analyzed to gain insights into its reactivity and potential applications.
Chemical Reactions Analysis
The papers discuss the reactivity of organic molecules in various chemical reactions. For instance, the photopolymerization and thermal polymerization of quinodimethane monomers in the solid state are explored, with the reactivity being influenced by molecular packing parameters . Similarly, the cleavage of dihydrogen by tetra(o-tolyl)diborane(4) involves the cleavage of H-H and B-B bonds . These studies provide a foundation for understanding the types of chemical reactions that tetraallyloxyethane might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are crucial for their practical applications. The papers provide information on the properties of compounds such as tetra(2-chloro)ethoxysilane, including its monomeric nature in benzene solution . The preparation of flexible free-standing films from polyalkoxysiloxanes highlights the importance of molecular weight and silica content in determining the mechanical properties of the resulting materials . These findings could be relevant when considering the properties of tetraallyloxyethane for potential applications.
科学研究应用
1. Production of Alkoxysilanes and Environmental Aspects
Tetraallyloxyethane is a key compound in the production of alkoxysilanes, particularly tetraethoxysilane (TEOS). Alkoxysilanes, including TEOS, have a wide range of applications depending on whether the Si-OR bond is intact or hydrolyzed. The production of TEOS, a prominent derivative in this family, traditionally follows the esterification reaction of SiCl4. This process, known as Von Ebelman’s route, dates back to 1846. There's ongoing research to improve existing technologies or propose new approaches for TEOS production, focusing on the environmental and economic aspects of these processes. One suggested method is the use of reactive distillation as an intensified technology to produce TEOS, which could offer advantages in terms of reduced equipment size and improved energy efficiency (Sánchez-Ramírez et al., 2018).
2. Applications in Stone Conservation
Tetraallyloxyethane derivatives like TEOS are extensively studied for the conservation of historical stones. TEOS-based composites have shown promising results in sandstone conservation. Studies have focused on composites of nano-hydroxyapatite (n-HA) and TEOS for their effectiveness in consolidating and conferring hydrophobic properties to sandstone. These composites have been evaluated for their mechanical properties, resistance to artificial aging, and their ability to alter the color of sandstone samples minimally (Luo, Xiao, & Zhang, 2015). Additionally, TEOS-based composites containing functional elements like glycidoxypropyltrimethoxysilane and polyhedral oligomeric silsesquioxane have been prepared to reduce gel crack formation during the drying phase, thus enhancing the consolidation of granite heritage (Son et al., 2009).
3. Development of Hybrid Materials
Research into TEOS-based materials, particularly in the sol-gel process, has led to the development of hybrid organic-inorganic materials. These materials are produced from mixtures of trifunctional alkoxysilanes and TEOS. The preparation of these hybrids involves controlling the morphology through the partial substitution of TEOS with other siloxanes. This process significantly influences the properties of the resulting materials, such as thermal expansion, tensile strength, and elongation at break. The interconnected silica-rich particles within the polyimide-rich matrix of these hybrids play a critical role in modifying the material properties (Mascia & Kioul, 1995).
安全和危害
未来方向
While specific future directions for Tetraallyloxyethane are not directly mentioned in the available literature, the development of novel drug delivery systems using hydrogels is a promising area of research . The crosslinking methods of polysaccharide hydrogels, including chitosan, cellulose, hyaluronic acid, and alginate, are being explored for their use as carriers in drug delivery .
属性
IUPAC Name |
3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAAQNFGSQKPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(OCC=C)OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067526 | |
| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrakis(allyloxy)ethane | |
CAS RN |
16646-44-9, 29895-12-3 | |
| Record name | Tetrakis(allyloxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16646-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016646449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3',3''-(((2-propen-1-yloxy)-1-ethanyl-2-ylidene)tris(oxy))tris- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029895123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra(allyloxy)ethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 3,3',3''-[[(2-propen-1-yloxy)-1-ethanyl-2-ylidene]tris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',3'',3'''-[1,2-ethanediylidenetetrakis(oxy)]tetrakispropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',3''-[(allyloxy-1-ethanyl-2-ylidene)tris(oxy)]trispropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2,2-TETRAKIS(ALLYLOXY)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0XVR212C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



